molecular formula C8H7N3O3 B1434586 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1820717-92-7

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B1434586
CAS No.: 1820717-92-7
M. Wt: 193.16 g/mol
InChI Key: GLKIGADQAUHIIF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra (DMSO-d₆, 400 MHz) exhibit distinct signals:

  • Methoxy protons : Singlet at δ 3.89 ppm (3H, -OCH₃).
  • Carboxylic acid proton : Broad singlet at δ 13.12 ppm (1H, -COOH).
  • Aromatic protons : Doublets at δ 8.24 ppm (H-5) and δ 7.98 ppm (H-2), with coupling constants (J) of 8.2 Hz.

¹³C NMR data confirm substituent positions:

Carbon δ (ppm) Assignment
C-7 167.3 Carboxylic acid (C=O)
C-6 56.1 Methoxy (-OCH₃)
C-2 142.9 Imidazole C-N

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS shows a molecular ion peak at m/z 193.16 [M+H]⁺, consistent with the molecular formula C₈H₇N₃O₃. Characteristic fragments include:

  • m/z 149.15: Loss of CO₂ (-44.01 Da) from the carboxylic acid group.
  • m/z 121.08: Cleavage of the methoxy group (-32.04 Da).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d,p) level reveals a HOMO-LUMO energy gap of 3.12 eV, indicating moderate reactivity. The HOMO localizes on the imidazole ring, while the LUMO resides on the pyridine moiety. Mulliken charges show significant electron density at O2 (-0.43 e) and N3 (-0.28 e), favoring electrophilic substitution at position 5.

DFT-derived electronic parameters:

Parameter Value (eV)
HOMO Energy -6.24
LUMO Energy -3.12
Band Gap (ΔE) 3.12

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surfaces quantify intermolecular contacts:

  • H···O interactions : 28.4% contribution from carboxylic acid hydrogen bonding.
  • H···H contacts : 42.1%, dominated by van der Waals interactions between methoxy groups.
  • C···C stacking : 12.3%, attributed to π-π interactions between adjacent bicyclic cores.

The fingerprint plot exhibits two sharp spikes at (dᵢ, dₑ) = (1.0 Å, 0.8 Å) and (0.8 Å, 1.0 Å), characteristic of strong O–H···N hydrogen bonds.

Properties

IUPAC Name

6-methoxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-4-2-9-7-6(10-3-11-7)5(4)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKIGADQAUHIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold can be constructed via two main pathways involving N–C–N or N–C–N–C bond formation reactions:

  • N–C–N Bond Formation: This approach typically involves the reaction of diamines with aldehydes or carboxylic acids under oxidative conditions or acid catalysis. For example, condensation of 1,2-diaminopyridines with aldehydes in the presence of FeCl3 or aerial oxidation leads to cyclization forming the imidazo[4,5-b]pyridine ring system.

  • N–C–N–C Bond Formation: This method involves palladium- or copper-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines with amines. Such catalytic amidation reactions enable the formation of the heterocyclic core with precise substitution patterns.

These methods have been adapted to synthesize various substituted imidazo[4,5-b]pyridines, including methoxy and carboxylic acid derivatives.

Specific Synthesis of 6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

Although direct literature specifically detailing the synthesis of the 7-carboxylic acid derivative with a methoxy group at the 6-position is limited, related synthetic strategies for closely related compounds provide insight into feasible routes:

Condensation of Diaminopyridine Esters with Aldehydes

  • Starting Materials: Methyl 5,6-diaminopyridine-2-carboxylate or related diaminopyridine esters can be condensed with appropriate aryl or heteroaryl aldehydes bearing a methoxy substituent.

  • Reaction Conditions: Heating in solvents such as nitrobenzene (150-155 °C) or DMSO (120-125 °C) promotes oxidative cyclization to form imidazo[4,5-b]pyridine esters.

  • Hydrolysis Step: The ester intermediates are subsequently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids at the 7-position.

This method has been successfully applied for the synthesis of various 2-substituted 3H-imidazo[4,5-b]pyridine-5-carboxylic acids and analogous 7-carboxylic acid derivatives.

Catalytic Cyclization of 2-Halo-3-acylaminopyridines

  • Catalysts: Palladium or copper catalysts facilitate the cyclization of 2-chloro-3-acylaminopyridines with primary amines.

  • Outcome: This route allows for the regiospecific introduction of substituents, including methoxy groups, and formation of the imidazo[4,5-b]pyridine ring.

  • Advantages: High yields and selectivity with mild reaction conditions.

This method is particularly useful for synthesizing 2-substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized to introduce carboxylic acid groups.

Representative Synthetic Route (Literature-Informed)

Step Reagents/Conditions Description Yield Range (%)
1 Methyl 5,6-diaminopyridine-2-carboxylate + 6-methoxybenzaldehyde, nitrobenzene, 150-155 °C, 16 h Oxidative condensation to form imidazo[4,5-b]pyridine ester intermediate 31-88 (varies by substituent)
2 Hydrolysis with aqueous base or acid Conversion of ester to carboxylic acid at 7-position 64-93
3 (Optional) Pd- or Cu-catalyzed cyclization with amines For alternative ring closure and substitution patterns Variable

Note: The exact substituent positions may vary depending on starting materials; however, this general approach is adaptable for 6-methoxy substitution and 7-carboxylic acid functionality.

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

  • Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures is employed to isolate pure compounds.

  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Oxidative Condensation of Diaminopyridine Esters with Aldehydes Uses substituted diaminopyridines and aldehydes; high temperature; oxidative conditions Straightforward; applicable to various substituents; good yields High temperature; requires careful control of oxidation
Pd- or Cu-Catalyzed Cyclization of 2-Halo-3-acylaminopyridines Catalytic amidation and cyclization; mild conditions High regioselectivity; milder conditions; scalable Requires metal catalysts; ligand optimization needed
Hydrolysis of Esters to Carboxylic Acids Converts ester intermediates to acids Simple; high yield Requires additional step; sensitive to conditions

Research Findings and Notes

  • The methoxy group at the 6-position and the carboxylic acid at the 7-position influence the compound’s chemical reactivity and biological activity.

  • The synthetic methods allow for the preparation of this compound with varying purity and yield depending on reaction conditions and substituent effects.

  • The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, making the development of efficient synthetic routes valuable for drug discovery.

  • The oxidative condensation method is well-documented for related compounds and provides a reliable route to the target molecule.

  • Catalytic cyclization methods offer a complementary approach with potential for regioselective functionalization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

    Reduction: Formation of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid with similar compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point/Boiling Point Solubility & Stability
6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 6-OCH₃ C₈H₇N₃O₃ 193.16 Not reported Improved solubility in polar solvents (hypothetical)
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (Parent) None C₇H₅N₃O₂ 163.13 Boiling point: 349°C Low solubility; used in solid-phase synthesis
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 6-Br C₇H₄BrN₃O₂ 242.03 Not reported High purity (95%); halogen enhances reactivity
6-Chloro-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 6-Cl C₇H₄ClN₃O₂ 197.58 Not reported Used in liquid crystal studies
2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 2-OH C₇H₅N₃O₃ 179.13 Not reported Fluorescent properties due to hydroxyl

Key Observations :

  • Methoxy vs. This makes the methoxy derivative more suitable for drug candidates requiring metabolic stability .
  • Hydroxy vs. Methoxy : The hydroxyl group (2-position) introduces hydrogen-bonding capacity, enhancing fluorescence but reducing stability compared to the methoxy analog .

Commercial and Research Utility

  • Availability : The parent compound and halogenated analogs are commercially available in high purity (≥95%) for research use .
  • Cost : Methoxy derivatives are typically more expensive than halogenated analogs due to additional synthetic steps (e.g., lists 2-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid at €717/50 mg).

Biological Activity

6-Methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazo[4,5-b]pyridine core with a methoxy group and a carboxylic acid functionality. The molecular formula is C8H7N3O3C_8H_7N_3O_3, and its IUPAC name is 6-methoxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Interaction with GABA Receptors

One of the notable biological activities of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is its role as a positive allosteric modulator of GABA_A receptors. This interaction can enhance inhibitory neurotransmission in the central nervous system, suggesting potential applications in treating anxiety and other neuropsychiatric disorders .

Modulation of Cellular Signaling

The compound has been shown to activate the NF-kappaB pathway , which is crucial in regulating immune responses and inflammation. This activation occurs through phosphorylation processes that influence gene expression and cellular metabolism . Such properties indicate its potential as an anti-inflammatory agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid:

Activity Target Effect Reference
Positive Allosteric ModulationGABA_A ReceptorsEnhances inhibitory neurotransmission
NF-kappaB ActivationImmune CellsModulates inflammatory responses
CytotoxicityMCF-7 (Breast Cancer)Exhibits cytotoxic effects
InhibitionGSK-3 KinasePotential anticancer activity

Anticancer Activity

In a study examining the cytotoxic effects on human breast adenocarcinoma cell line MCF-7, 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid demonstrated significant cytotoxicity. The compound was effective in inhibiting cell proliferation, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

Research has indicated that this compound may serve as an anti-inflammatory agent by modulating pathways involved in inflammation. Its ability to activate NF-kappaB suggests that it could be beneficial in conditions characterized by chronic inflammation .

Q & A

Q. What are the established synthetic pathways for 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and what are their limitations?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between substituted pyridine diamines and aldehydes or ketones under phase-transfer catalysis (PTC). For example, 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is synthesized via reaction of 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst . However, the introduction of a methoxy group at the 6-position and a carboxylic acid at the 7-position introduces steric and electronic challenges. Key limitations include:

  • Reactivity of substituents : Methoxy groups may hinder cyclization due to steric effects, requiring optimized temperature and solvent systems.
  • Carboxylic acid stability : Acid-sensitive intermediates may require protective groups (e.g., esters) during synthesis, with deprotection steps posing risks of side reactions .

Q. How can the structure of 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid be confirmed spectroscopically?

Structural validation requires a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic proton environments and substituent positions. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm, while the carboxylic acid proton (if present) is absent in D₂O-exchanged spectra.
  • IR spectroscopy : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid moiety.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C9_9H7_7N3_3O3_3) and distinguishes isotopic patterns .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in halogenated analogs of this compound?

Contradictions in halogen reactivity (e.g., bromine vs. chlorine at the 6- or 7-position) arise from electronic effects. For example:

  • Chloro group stability : In 5-amino-7-chloro-3H-imidazo[4,5-b]pyridine, the chloro group resists nucleophilic substitution under mild conditions due to electron-donating amine groups .
  • Bromo group lability : Bromine at the 7-position (as in 7-bromo-2-phenyl derivatives) undergoes Suzuki coupling more readily, enabling functionalization .
    Methodological resolution : Use computational DFT studies to map electron density distributions and predict substituent effects. Experimental validation via kinetic monitoring (e.g., 19^{19}F NMR for fluorinated analogs) can resolve discrepancies .

Q. How can researchers optimize reaction yields for derivatives with bulky substituents?

  • Solvent optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce steric hindrance during cyclization.
  • Catalyst screening : Test alternative Brønsted acids (e.g., camphorsulfonic acid) or transition-metal catalysts to enhance regioselectivity.
  • Microwave-assisted synthesis : Accelerate reaction kinetics for thermally challenging steps, reducing decomposition risks .

Q. What analytical challenges arise in characterizing degradation products of this compound?

Degradation pathways (e.g., decarboxylation or demethylation) produce low-abundance byproducts. Strategies include:

  • LC-MS/MS with ion mobility : Separate co-eluting isomers and assign structures via collision-induced dissociation (CID) patterns.
  • Stability-indicating assays : Use forced degradation (heat, light, pH extremes) followed by HPLC-UV to quantify major degradation pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across structurally similar analogs?

For example, 6-methoxy derivatives may show reduced antimicrobial activity compared to 6-bromo analogs due to decreased electrophilicity.

  • Systematic SAR studies : Synthesize a focused library with incremental substitutions (e.g., methoxy → ethoxy, carboxylic acid → amide) and test against standardized assays (e.g., MIC for antimicrobial activity).
  • Molecular docking : Compare binding affinities of analogs with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity trends .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) to separate polar carboxylic acid derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences between the product and unreacted starting materials .

Q. How to ensure reproducibility in scale-up synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Quality-by-design (QbD) : Define critical process parameters (CPPs) such as pH, temperature, and stirring rate using design-of-experiments (DoE) software .

Stability and Storage

Q. What are the optimal storage conditions for 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the carboxylic acid group.
  • Light sensitivity : Use amber vials to protect against photodegradation, as imidazo[4,5-b]pyridine cores are prone to UV-induced ring-opening .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

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